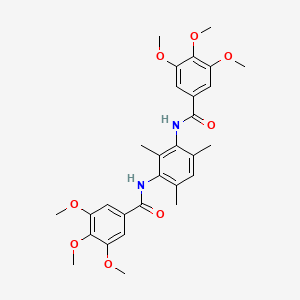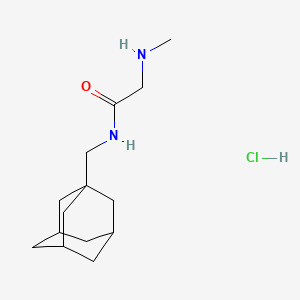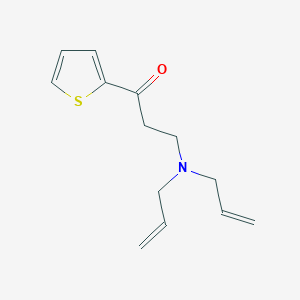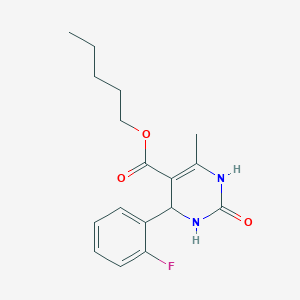![molecular formula C21H14N2O8 B4921121 5-{[3-(4-nitrophenoxy)benzoyl]amino}isophthalic acid](/img/structure/B4921121.png)
5-{[3-(4-nitrophenoxy)benzoyl]amino}isophthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[3-(4-nitrophenoxy)benzoyl]amino}isophthalic acid, commonly known as NIPAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
作用机制
The mechanism of action of NIPAB is still under investigation, and several studies have proposed different mechanisms. One proposed mechanism involves the interaction of NIPAB with enzymes involved in the biosynthesis of bacterial cell walls, leading to the inhibition of cell wall formation and bacterial growth. Another proposed mechanism involves the generation of reactive oxygen species (ROS) upon photoactivation of NIPAB, leading to the destruction of cancer cells in PDT.
Biochemical and Physiological Effects:
NIPAB has been shown to have low cytotoxicity and high photostability, making it a potential candidate for biomedical applications. In addition, NIPAB has shown potential as an inhibitor of enzymes involved in the biosynthesis of bacterial cell walls, leading to the inhibition of bacterial growth. However, further studies are needed to investigate the biochemical and physiological effects of NIPAB in different systems.
实验室实验的优点和局限性
NIPAB has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, NIPAB has some limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and efficacy in different systems.
未来方向
Several future directions can be explored for the synthesis and applications of NIPAB. One direction is the development of new synthesis methods that can improve the yield and purity of NIPAB. Another direction is the investigation of the mechanism of action of NIPAB in different systems, including bacteria and cancer cells. Moreover, the potential applications of NIPAB in environmental science, such as the removal of heavy metals from water, can be explored. Finally, the development of new derivatives of NIPAB with improved properties can be investigated for different applications.
Conclusion:
In conclusion, NIPAB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including material science, biomedicine, and environmental science. The synthesis of NIPAB can be achieved using different methods, and its mechanism of action is still under investigation. NIPAB has several advantages for lab experiments, but it also has some limitations. Finally, several future directions can be explored for the synthesis and applications of NIPAB, making it a promising candidate for different applications.
合成方法
The synthesis of NIPAB can be achieved using different methods, including the reaction of 4-nitrophenol with phthalic anhydride followed by the reaction with 3-aminobenzoic acid. Another method involves the reaction of 4-nitrophenol with 3-aminobenzoic acid followed by the reaction with phthalic anhydride. The yield and purity of NIPAB depend on the reaction conditions, including temperature, solvent, and reaction time.
科学研究应用
NIPAB has been extensively studied for its potential applications in various fields, including material science, biomedicine, and environmental science. In material science, NIPAB has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have shown promising applications in gas storage, catalysis, and drug delivery.
In biomedicine, NIPAB has been studied for its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. NIPAB has also been used as a fluorescent probe for imaging applications due to its high photostability and low cytotoxicity. Moreover, NIPAB has shown potential as an inhibitor of enzymes involved in the biosynthesis of bacterial cell walls, making it a potential candidate for the development of antibacterial agents.
属性
IUPAC Name |
5-[[3-(4-nitrophenoxy)benzoyl]amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O8/c24-19(22-15-9-13(20(25)26)8-14(10-15)21(27)28)12-2-1-3-18(11-12)31-17-6-4-16(5-7-17)23(29)30/h1-11H,(H,22,24)(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFLFNQFTAZYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-[2-(2-methylphenoxy)ethyl]-3(2H)-pyridazinone](/img/structure/B4921049.png)

![N-(2-methoxyethyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B4921070.png)

amino]benzamide](/img/structure/B4921094.png)
![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4921098.png)
![3-{1-[(2-chloro-6-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B4921105.png)
![4-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4921109.png)

![2-[(3,4-dichlorophenyl)sulfonyl]biphenyl](/img/structure/B4921120.png)

![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4,6-diiodophenol](/img/structure/B4921131.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B4921139.png)
![N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)-2-furamide](/img/structure/B4921153.png)
